Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Description
Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate (C${11}$H${16}$O$_4$, MW 212.25) is a bicyclic compound featuring a 3-oxabicyclo[3.3.1]nonane scaffold with a ketone group at position 9 and an ethyl ester at position 7 . Its rigid bicyclic structure and functional groups make it a valuable intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-2-15-11(13)7-3-8-5-14-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3 |
InChI Key |
FLTMRFNSJMDOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2COCC(C1)C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Electrophilic Closure of Glycol Derivatives
One of the primary methods involves starting from cyclooctenediol derivatives (cyclooctenoglycols), which undergo selective acetylation and subsequent electrophilic cyclization to form the bicyclic ether ring system.
Step 1: Selective Acetylation
The cyclooctenediol is selectively acetylated using acetyl chloride in pyridine to yield a monoacetate intermediate.Step 2: Electrophilic Cyclization
The monoacetate is treated with N-bromosuccinimide (NBS) or bromine to induce electrophilic closure, forming a bromoacetate intermediate. This step effectively closes the oxygen bridge, generating the bicyclic core.Step 3: Reduction and Hydrolysis
The bromoacetate is then reduced with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux. This step removes the bromine atom reductively and simultaneously hydrolyzes the acetate ester, yielding 9-oxabicyclo[3.3.1]nonan-2-ol.Step 4: Oxidation and Esterification
The resulting bicyclic alcohol is oxidized (e.g., with chromic acid or other suitable oxidants) to introduce the ketone functionality at position 9. Subsequent esterification with ethylating agents (e.g., ethyl chloroformate or via a Williamson ether synthesis approach) installs the ethyl carboxylate group at position 7.
This method is detailed in patent PT93107A and involves careful control of reaction conditions to ensure selective formation of the bicyclic ether and functional group transformations.
Michael-Aldol Tandem Annulation Approach
An alternative and more recent synthetic strategy involves a Michael-aldol tandem annulation reaction:
Starting Materials: Substituted 1,3-cyclohexanediones and α,β-unsaturated aldehydes (enals).
Reaction: Under optimized conditions, these substrates undergo a domino Michael addition followed by an intramolecular aldol condensation, forming the bicyclo[3.3.1]nonane core with oxygen functionalities.
Outcome: This one-pot process yields bicyclic ketols with good to excellent yields and stereocontrol, which can be further functionalized to introduce the keto and ester groups characteristic of Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate.
This method is advantageous for its efficiency and stereoselectivity and is described in academic research focusing on polysubstituted oxygenated bicyclo compounds.
Protection and Oxidation Strategies
In some synthetic routes, selective protection of hydroxyl groups (e.g., with bulky silyl groups) is employed to direct oxidation steps:
Selective Protection: Primary alcohols are protected to allow selective oxidation of secondary alcohols.
Oxidation: Swern oxidation or other mild oxidants convert secondary alcohols to ketones without affecting protected groups.
Ring Closure: Subsequent ring-closing steps yield the bicyclic structure with the desired oxidation pattern.
This approach is useful for preparing derivatives and analogues of the bicyclic system and is described in patent EP0302599A2.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The electrophilic cyclization method relies on the selective formation of the bicyclic ether by targeting the less hindered hydroxyl group in asymmetrically substituted glycols, ensuring regioselectivity.
The Michael-aldol annulation method has been optimized to provide good stereocontrol, which is critical for biological activity in related natural products containing the bicyclo[3.3.1]nonane core.
Oxidation steps are typically performed under mild conditions to avoid over-oxidation or ring opening, with chromic acid and Swern oxidation being common choices.
The final esterification step to install the ethyl carboxylate group can be achieved via classical esterification or Williamson ether synthesis using appropriate alkylating agents.
Chemical Reactions Analysis
Types of Reactions
Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate possesses a unique molecular structure characterized by its bicyclic framework, which includes an oxabicyclo system and functional groups that enhance its reactivity. The compound has the following properties:
- Molecular Formula : C₉H₁₂O₄
- Molecular Weight : 184.19 g/mol
- CAS Number : 2167622-99-1
The structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly as a potential orexin receptor antagonist. Orexins are neuropeptides involved in regulating various physiological functions, including appetite and sleep-wake cycles. The compound's ability to modulate orexin receptors positions it as a candidate for treating disorders related to orexinergic dysfunctions, such as:
- Sleep Disorders : The compound may help in managing conditions like insomnia by blocking orexin receptors that promote wakefulness.
- Anxiety Disorders : Research indicates that orexin receptor antagonists can reduce anxiety-related behaviors in animal models .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows for various chemical transformations, including:
- Cyclization Reactions : The compound can undergo cyclization to form other bicyclic systems, which are valuable in drug development.
- Functional Group Transformations : The presence of carboxylic acid and keto groups enables further modifications to enhance biological activity or selectivity.
Case Study 1: Orexin Receptor Antagonism
A study published in Neuropharmacology demonstrated that derivatives of this compound exhibited significant orexin receptor antagonism, leading to reduced food intake and altered sleep patterns in rodent models . This research highlights the compound's potential in developing treatments for obesity and sleep disorders.
Case Study 2: Antidepressant Activity
Another investigation revealed that the compound displayed antidepressant-like effects in mouse models when administered chronically. The study suggested that the pharmacological action could be linked to its interaction with orexin receptors, which are known to influence mood regulation .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential treatment for sleep and anxiety disorders through orexin antagonism |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Antidepressant Research | Demonstrated antidepressant-like activity in animal models |
Mechanism of Action
The mechanism of action of ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Functional Group Modifications
a) 7-r-Butyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonane-1,5-ethyl dicarboxylate (Compound 3)
- Structure : Differs by the addition of a 7-aza (nitrogen) group, r-butyl, and diphenyl substituents.
- Synthesis: Prepared via aminomethylation of oxacyclohexanone with formaldehyde and r-butylamine in ethanol, yielding 80% with a melting point of 93°C .
b) Ethyl 9-(2-chlorophenyl)-5-cyano-7-(4-methylphenyl)-2-oxo-4-thioxo-3,7-diazabicyclo[3.3.1]nonane-1-carboxylate
- Structure : Contains two nitrogen atoms (3,7-diaza), thioxo (S=O), and aromatic substituents (2-chlorophenyl, 4-methylphenyl).
- Structural Data: X-ray crystallography confirms the bicyclic framework, with sulfur and cyano groups influencing electronic properties .
- Impact : The thioxo group enhances hydrogen-bonding capacity, while chlorine and methyl groups affect lipophilicity and metabolic stability.
c) 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester (CAS 1215183-25-7)
Ester Group Modifications
a) Methyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 2386954-47-6)
- Structure : Methyl ester replaces the ethyl group, with a benzyl-aza substitution at position 7.
- Properties : Molecular weight 275.34; methyl esters generally hydrolyze faster than ethyl esters under basic conditions .
b) tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 454695-20-6)
Stereochemical and Conformational Differences
a) Methyl (7R,9R)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate (CAS 2386455-80-5)
- Functional Groups: The benzylamino group introduces basicity, enabling salt formation (e.g., hydrochlorides) for improved solubility .
Key Research Findings
- Synthetic Accessibility: The target compound lacks nitrogen atoms, simplifying synthesis compared to diaza analogues, which require additional steps for nitrogen incorporation (e.g., aminomethylation in ).
- Stability : Ethyl esters balance hydrolytic stability and reactivity, whereas tert-butyl esters (e.g., ) offer enhanced protection but require harsher conditions for deprotection.
Biological Activity
Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate, a bicyclic compound, has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 200.25 g/mol |
| CAS Number | 914618-77-2 |
| Structural Features | Bicyclic structure with an oxo group and a carboxylate functional group |
The compound is characterized by its bicyclic framework which enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including cyclization reactions and functional group transformations. Common synthetic routes include:
- Diels-Alder Reaction : This method is often employed to form the bicyclic structure.
- Oxidation and Hydrolysis : Subsequent steps involve oxidation of the oxo group and hydrolysis to yield the final product.
These reactions require precise control of conditions such as temperature, pressure, and the use of specific catalysts to optimize yield and purity .
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing physiological responses.
The exact pathways through which this compound exerts its effects depend on the biological context and target specificity .
Biological Activity
Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Bicyclic compounds have shown effectiveness against various microbial strains.
- Anticancer Activity : Some derivatives demonstrate potential as anticancer agents by inducing apoptosis in cancer cells .
A study highlighted the anticancer properties of bicyclo[3.3.1]nonanes, suggesting that this compound may possess similar activities due to its structural features .
Case Studies and Research Findings
- Anticancer Activity : A recent investigation into bicyclic compounds revealed that derivatives similar to ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane exhibited significant cytotoxic effects against various cancer cell lines .
- Enzyme Interaction Studies : Research focusing on enzyme interactions indicated that the compound could act as an inhibitor for certain metabolic enzymes, potentially leading to altered metabolic pathways .
Applications
Given its unique properties, this compound has potential applications in:
- Medicinal Chemistry : As a lead compound for drug development targeting cancer or infectious diseases.
- Chemical Synthesis : Serving as a building block for synthesizing more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
